3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 3 and a methyl group at position 1 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate methylating agent, such as methyl iodide, to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The methoxy group or other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure with a methoxy group at the 4-position of the phenyl ring.
3-(3-hydroxyphenyl)-1-methyl-1H-pyrazol-5-amine: Contains a hydroxy group instead of a methoxy group.
3-(3-methoxyphenyl)-1-ethyl-1H-pyrazol-5-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxy group at the 3-position of the phenyl ring and the methyl group at the 1-position of the pyrazole ring can result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIWGYYBITYODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.